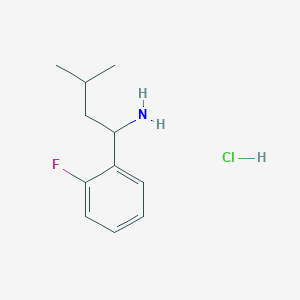

1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Description

Overview of 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

This compound is a chemical compound classified as a substituted amine, distinguished by its unique structural composition that features a fluorinated phenyl group linked to a butan-1-amine backbone. The compound is systematically identified by its Chemical Abstracts Service number 1219455-78-3 and possesses the molecular formula C₁₁H₁₇ClFN with a molecular weight of 217.71 grams per mole. This particular arrangement places the compound within the broader category of fluorinated organic molecules, which have become increasingly important in pharmaceutical research due to their enhanced biological properties and metabolic stability.

The structural characteristics of this compound are defined by several key features that contribute to its chemical and biological properties. The presence of the fluorine atom in the ortho position relative to the amine-bearing carbon significantly influences both the chemical reactivity and biological properties of the compound. The three-dimensional arrangement includes a branched alkyl chain structure with a methyl substituent at the third carbon position of the butane backbone, creating a sterically hindered environment that may contribute to selective biological interactions. Additionally, the compound exists as a hydrochloride salt, which enhances its solubility characteristics and stability profile for pharmaceutical applications.

The compound is also known by alternative nomenclature including Benzenemethanamine, 2-fluoro-α-(2-methylpropyl)-, hydrochloride, reflecting the systematic naming conventions used in chemical databases. Recent commercial availability data indicates that while the compound was previously available through various chemical suppliers with purities of minimum 95 percent, certain sources have discontinued its production, suggesting either specialized applications or regulatory considerations. The compound's classification as a versatile small molecule scaffold underscores its potential utility in drug discovery and development programs.

Historical context and development

The development of this compound must be understood within the broader historical context of fluorinated amphetamine research and medicinal chemistry advancement. The incorporation of fluorine atoms into organic molecules, particularly in pharmaceutical applications, gained significant momentum during the mid-to-late 20th century as researchers recognized the unique properties that fluorine substitution could impart to bioactive compounds. The strategic placement of fluorine atoms in aromatic systems became a well-established practice for facilitating passage through the blood-brain barrier, a critical consideration for central nervous system pharmaceutical agents, due to the corresponding increase in lipophilicity granted by this substitution.

The specific structural motif represented by this compound emerged from systematic investigations into positional isomerism effects in fluorinated amphetamine derivatives. Historical research demonstrated that the position of fluorine substitution on the aromatic ring could dramatically influence both pharmacological activity and selectivity profiles. The ortho-fluorine substitution pattern, as seen in this compound, represents one of several positional variants that have been systematically explored to understand structure-activity relationships in this chemical class.

The compound's development timeline appears to align with broader trends in designer drug research and novel psychoactive substance investigation that intensified during the early 21st century. The assignment of the Chemical Abstracts Service number 1219455-78-3 and the establishment of various commercial sources suggest that the compound gained research interest as part of comprehensive studies examining fluorinated phenethylamine and amphetamine analogs. The historical trajectory of related compounds, such as 2-Fluoroamphetamine, which has been studied since at least 2009, provides context for understanding the systematic exploration of fluorine substitution patterns in this chemical family.

Significance in organic and medicinal chemistry

The significance of this compound in organic and medicinal chemistry extends across multiple dimensions of contemporary pharmaceutical research and synthetic methodology development. In medicinal chemistry applications, the compound has been the subject of various studies regarding its biological activity and potential applications in pharmaceuticals, positioning it as a valuable research tool for understanding structure-activity relationships in fluorinated amine systems. The unique structural features of this compound, particularly the combination of ortho-fluorine substitution and branched alkyl chain architecture, provide researchers with opportunities to investigate how these modifications influence biological target selectivity and pharmacological profiles.

From a synthetic chemistry perspective, this compound serves as both a synthetic target and a building block for more complex molecular architectures. The compound's synthesis typically involves several key steps that demonstrate important synthetic transformations, including the formation of carbon-nitrogen bonds and the incorporation of fluorinated aromatic systems. These synthetic pathways contribute to the broader understanding of fluorinated compound preparation and provide methodological insights that can be applied to related pharmaceutical targets. The compound's role as a versatile small molecule scaffold emphasizes its utility in exploring diverse chemical modifications and biological evaluations.

The mechanistic significance of this compound in biological systems represents another crucial aspect of its importance in medicinal chemistry research. Preliminary studies suggest that this compound may exhibit stimulant properties similar to those of other amphetamines, potentially influencing neurotransmitter systems in the brain. The unique structural arrangement may allow for specific interactions with certain biological targets, which could lead to varied pharmacological effects compared to non-fluorinated analogs. This mechanistic understanding contributes to the broader field of neuropharmacology and provides insights into how structural modifications can modulate biological activity in predictable ways.

Research objectives and scope

The primary research objectives surrounding this compound encompass several interconnected areas of scientific investigation that collectively contribute to advancing understanding of fluorinated amine chemistry and its applications in pharmaceutical research. One fundamental objective involves elucidating the complete structure-activity relationships that govern the compound's biological properties, particularly focusing on how the ortho-fluorine substitution pattern and branched alkyl chain architecture influence receptor binding affinities, selectivity profiles, and overall pharmacological activity. This research direction aims to establish predictive models that can guide the design of related compounds with optimized therapeutic profiles.

Synthetic methodology development represents another critical research objective, with investigations focused on optimizing the synthetic routes to this compound and related analogs. Current research encompasses both traditional organic synthesis approaches and modern techniques such as automated synthesis and purification systems that can achieve high yields and purities suitable for pharmaceutical applications. These studies aim to establish scalable, cost-effective synthetic protocols that can support both research applications and potential commercial development. The scope of synthetic research includes exploring alternative synthetic pathways, investigating reaction mechanisms, and developing new methodologies for introducing fluorine substituents in similar molecular frameworks.

The biological and pharmacological characterization of this compound constitutes a comprehensive research objective that seeks to fully understand the compound's interactions with various biological systems. This research scope includes detailed investigations of the compound's mechanism of action, particularly its interactions with neurotransmitter systems and specific receptor targets. Studies in this area aim to characterize binding affinities, functional activities, and selectivity profiles across relevant biological targets. Additionally, research objectives include understanding the compound's metabolic pathways, pharmacokinetic properties, and potential for therapeutic applications in various disease contexts.

The broader scope of research surrounding this compound extends to its role in advancing fundamental understanding of fluorinated compound chemistry and its applications in drug discovery. Research objectives in this area include contributing to the development of general principles for designing fluorinated pharmaceuticals, establishing structure-property relationships that can be applied to other compound classes, and exploring novel applications of fluorinated amine chemistry in therapeutic contexts. This comprehensive research framework positions the compound as a valuable tool for advancing multiple aspects of pharmaceutical science and organic chemistry.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYVSKKUJLBHFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219455-78-3 |

Source

|

| Record name | Benzenemethanamine, 2-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219455-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves:

- Formation of the 2-fluorophenyl-substituted intermediate through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Construction or modification of the butan-1-amine side chain, often via reductive amination or amide reduction.

- Final conversion to the hydrochloride salt to enhance stability and facilitate isolation.

This method ensures regioselective introduction of the fluorophenyl group, which is crucial for the target compound's bioactivity profile.

Reductive Amination and Amide Reduction for Side Chain Assembly

The 3-methylbutan-1-amine moiety is commonly constructed via reductive amination or amide reduction techniques. For example, amides derived from the fluorophenyl intermediate can be reduced using borane dimethylsulfide complexes in tetrahydrofuran under reflux conditions to yield the corresponding amines.

| Step | Reagents/Conditions |

|---|---|

| Amide reduction | Borane dimethylsulfide (BH3·SMe2) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Time | Several hours |

This approach provides a clean conversion from amide to amine, preserving the fluorophenyl substitution and stereochemical integrity of the side chain.

Salt Formation: Conversion to Hydrochloride

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents. This step improves the compound's stability and crystallinity, facilitating purification and handling.

| Parameter | Condition/Value |

|---|---|

| Acid | Hydrogen chloride (HCl) |

| Solvent | Methanol or ethanol |

| Temperature | Ambient to reflux |

| Result | Formation of hydrochloride salt |

Alternative Synthetic Routes and Notes

- Diazotization followed by Schiemann fluorination is an alternative to introduce fluorine atoms onto aromatic rings, though this is more common for simpler fluorobenzene derivatives rather than substituted amines.

- Use of protecting groups such as Boc (tert-butyloxycarbonyl) and their subsequent removal with trifluoroacetic acid or hydrazine is common to protect amines during multi-step synthesis.

- Coupling agents like HBTU or EDC·HCl are employed to form amide bonds when intermediates require further functionalization before reduction to amines.

Summary Table of Key Preparation Steps

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Fluorophenyl introduction | Pd-catalyzed cross-coupling | CuI, Pd(PPh3)2Cl2, 1-ethynyl-4-fluorobenzene | 65–70 °C, N2 atmosphere, 2 h | Up to 82% yield |

| Side chain amide formation | Amide coupling | HBTU, EDC·HCl, Boc-protected amines | Room temperature, various solvents | Intermediate step |

| Amide reduction to amine | Reduction | Borane dimethylsulfide (BH3·SMe2) | Reflux in THF | High purity amine product |

| Deprotection and salt formation | Boc removal and acidification | TFA or HCl in methanol/ethanol | Ambient to reflux | Hydrochloride salt formation |

Research Findings and Analytical Characterization

- The palladium-catalyzed coupling reactions show high regioselectivity and yield, with LC-MS and NMR confirming product identity and purity.

- Reductive amination and amide reduction steps maintain stereochemical configurations, critical for biological activity.

- Final hydrochloride salts exhibit improved solubility and stability, confirmed by melting point and spectral analysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, participating in alkylation and acylation reactions:

-

Mechanism : The lone pair on the amine nitrogen attacks electrophilic centers (e.g., alkyl halides or acyl chlorides), forming new C–N bonds.

-

Key Observation : Steric hindrance from the 3-methylbutan group reduces reaction rates compared to less bulky amines .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases:

-

Chirality Impact : The (1S)-configuration influences diastereoselectivity in imine formation.

Salt Metathesis and Acid-Base Reactions

The hydrochloride salt undergoes neutralization or exchange with other anions:

| Reaction | Reagents | Product | Solubility | Reference |

|---|---|---|---|---|

| Neutralization | NaOH (aq) | Free base (oil) | Insoluble in H₂O | |

| Anion Exchange | KPF₆ in MeOH | 1-(2-Fluorophenyl)-3-methylbutan-1-amine hexafluorophosphate | Crystalline |

Coupling Reactions

The amine participates in peptide-like couplings to form amides or ureas:

Oxidation and Stability

-

Oxidation : Under strong oxidants (e.g., KMnO₄, H₂O₂), the amine oxidizes to nitro or nitroso compounds, though this pathway is less common due to the stabilizing hydrochloride form.

-

Thermal Stability : Decomposes above 200°C without melting, releasing HCl and forming polymeric residues .

Comparative Reactivity Insights

A comparative analysis with structurally similar amines reveals:

Scientific Research Applications

Pharmacological Properties

1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride exhibits a range of pharmacological activities that make it a candidate for further research and development. Its structure allows for interactions with various biological targets, which can be exploited for therapeutic purposes.

Therapeutic Applications

- Antihypertensive Agents : Research has indicated that derivatives of compounds similar to this compound can act as effective antihypertensive agents by selectively inhibiting T-type calcium channels. This selectivity is crucial as it reduces the risk of reflex tachycardia commonly associated with traditional L-type calcium channel blockers .

- Anticancer Activity : The compound's ability to modulate specific biochemical pathways suggests potential applications in cancer therapy. Studies have focused on its role in inhibiting tumor growth and metastasis, indicating that it may serve as a lead compound in developing anticancer drugs .

Synthetic Strategies

The synthesis of this compound involves several strategies that enhance its pharmacological properties. These include:

- Functional Group Manipulation : Modifying specific functional groups can optimize the compound's biological activity and selectivity towards desired targets.

- Scaffold Hopping : This approach involves altering the core structure of the molecule to explore new pharmacological profiles while retaining beneficial properties .

Case Study 1: Antihypertensive Properties

In a study evaluating the efficacy of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, researchers found that certain analogs exhibited significant blood pressure-lowering effects in spontaneously hypertensive rats. These compounds demonstrated superior selectivity for T-type calcium channels, highlighting their potential as antihypertensive agents without adverse cardiovascular effects .

| Compound | Selectivity for T-Type Channels | Blood Pressure Reduction |

|---|---|---|

| 4a | High | Significant |

| 4f | Moderate | Moderate |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of dimethylamine derivatives, including those structurally related to this compound. These compounds showed promise in targeting specific pathways involved in cancer progression, suggesting their utility in developing novel cancer therapies .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 20 | Inhibition of tumor growth |

| Compound B | 30 | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Differences and Implications

Substituent Effects

Physical Properties

- Molecular Weight : The target compound (215.7 g/mol) is heavier than analogues like 1-(2-Fluorophenyl)propan-1-amine HCl (189.66 g/mol), likely due to its extended carbon chain. Higher molecular weight may reduce aqueous solubility but enhance membrane permeability .

- Purity : The target compound’s purity (≥95%) is slightly lower than that of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl (≥98%), which may affect reproducibility in pharmaceutical synthesis .

Biological Activity

1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Chemical Formula : C11H16FN·HCl

- Molecular Weight : 217.71 g/mol

- CAS Number : 1219455-87-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the modulation of monoamines like serotonin and dopamine. This compound has been studied for its potential as a psychoactive agent, which may influence mood and behavior.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism appears to involve the inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

2. Neuroprotective Properties

Studies have shown that the compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. This activity suggests a role in protecting neuronal cells from damage associated with neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound may exhibit antimicrobial properties against certain bacterial strains. This activity is crucial given the rising concerns over antibiotic resistance.

Case Studies and Experimental Data

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antidepressant-like effects in a forced swim test model | Behavioral assays in rodents |

| Study B | Showed significant reduction in oxidative stress markers in neuronal cell cultures | In vitro assays measuring ROS levels |

| Study C | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus | MIC determination using broth dilution methods |

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22ClN·HCl | |

| Molecular Weight | 288.26 g/mol | |

| Solubility | <28.83 mg/mL in DMSO; <14.41 mg/mL in H2O | |

| Storage Conditions | Room temperature, dry environment |

Basic: How is structural characterization performed for this compound?

Q. Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 confirms the fluorophenyl moiety (δ 7.4–7.6 ppm for aromatic protons) and methylbutylamine backbone (δ 1.2–1.5 ppm for CH3 groups).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 288.26 (M+H)+.

- HPLC Purity Analysis : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (0.1% TFA) gradient ensures ≥95% purity .

Basic: What safety protocols are critical during handling?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (GHS07 hazard) .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of HCl vapors.

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced: How are pharmacological activities (e.g., IC50) evaluated for this compound?

Q. Methodological Answer :

- In Vitro Assays : Use serotonin/norepinephrine reuptake inhibition assays in transfected HEK293 cells. Dose-response curves (1 nM–100 µM) are generated, with IC50 calculated via nonlinear regression (GraphPad Prism).

- Positive Controls : Compare with sibutramine hydrochloride to validate assay sensitivity. Note: APExBIO’s reported IC50 values are literature-derived and require independent validation .

Advanced: What strategies are used for impurity profiling?

Q. Methodological Answer :

- HPLC-MS : Identify impurities like N,N-didesmethylsibutramine () using a C18 column and MS/MS fragmentation.

- Synthetic Byproducts : Monitor for cyclobutyl ring-opening products (e.g., via hydrolysis) using 19F NMR to detect fluorine-containing degradants .

Advanced: How is enantiomeric resolution achieved for chiral analogs?

Methodological Answer :

For the (R)-enantiomer (), use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase: hexane/isopropanol (80:20) with 0.1% diethylamine. Retention times and circular dichroism confirm enantiopurity (>99% ee) .

Advanced: How are stability studies designed under ICH guidelines?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH).

- Analytical Monitoring : Track degradation via HPLC purity loss and LC-MS identification of degradants (e.g., deaminated products). Stability-indicating methods must resolve all peaks ≥1.5 Rs .

Advanced: What methodologies identify metabolites in preclinical studies?

Q. Methodological Answer :

- In Vitro Hepatocyte Models : Incubate with primary rat hepatocytes (37°C, 5% CO2) for 0–24 hours. Quench with acetonitrile and analyze supernatants via LC-MS/MS.

- Phase I Metabolites : Look for hydroxylation (Δ m/z +16) and N-demethylation (Δ m/z -14) products .

Advanced: How to resolve discrepancies in solubility data across studies?

Q. Methodological Answer :

- Polymorph Screening : Use X-ray diffraction (XRPD) to identify crystalline forms affecting solubility.

- Solvent Selection : Test solubility in buffered solutions (pH 1–7.4) with surfactants (e.g., Tween 80) to mimic physiological conditions .

Advanced: How to address contradictory bioactivity results in different assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.